![molecular formula C16H10N2O8 B3177748 4-[(3,4-二羧基苯基)偶氮基]邻苯二甲酸 CAS No. 21278-45-5](/img/structure/B3177748.png)
4-[(3,4-二羧基苯基)偶氮基]邻苯二甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,4-Dicarboxyphenyl)diazenyl]phthalic acid is a useful research compound. Its molecular formula is C16H10N2O8 and its molecular weight is 358.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(3,4-Dicarboxyphenyl)diazenyl]phthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3,4-Dicarboxyphenyl)diazenyl]phthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
用于痕量金属传感器的改性电极
一项重要的应用涉及使用重氮盐(包括衍生自与“4-[(3,4-二羧基苯基)偶氮基]邻苯二甲酸”在结构上相似的化合物)对碳基丝网印刷电极 (SPE) 进行改性。此改性旨在增强电极在溶液中检测痕量金属(如 Pb(II)、Cd(II) 和 Cu(II))时的性能。这些改性 SPE 的性能受苯环上羧基的数量和位置的影响,展示了结构元素在传感器灵敏度和特异性中的重要性(Bouden, Bellakhal, Chaussé, & Vautrin-Ul, 2014)。
新型席夫碱配体和金属配合物
另一个应用领域是合成新型席夫碱配体及其金属配合物。与“4-[(3,4-二羧基苯基)偶氮基]邻苯二甲酸”相关的化合物已被用于制造四羧酸席夫碱配体,然后与金属离子(如 Co(II)、Ni(II)、Cu(II) 和 Pd(II))反应以形成稳定的配合物。这些配合物在储气和非均相氧化还原催化中具有潜在应用,突出了这些化合物在开发具有实际应用的新材料中的作用(Almáši, Vilková, & Bednarčík, 2021)。
用于水分解的电催化剂
基于多羧酸配体的金属有机框架 (MOF) 的合成,包括与“4-[(3,4-二羧基苯基)偶氮基]邻苯二甲酸”相似的衍生物,用作水分解中的电催化剂,提出了另一个至关重要的应用。这些配合物能够以降低的过电位和增加的电流从水中产生氢气和氧气,使其成为能量转换和存储解决方案的有希望的候选者(Gong et al., 2014)。
基于偶氮苯的液晶
最后,与“4-[(3,4-二羧基苯基)偶氮基]邻苯二甲酸”在结构上相关的化合物已被用于合成衍生自天然脂肪酸的基于偶氮苯的液晶。这些液晶表现出低熔点并形成近晶 A 相,表明在显示技术和材料科学中具有潜在应用。这些材料的合成展示了“4-[(3,4-二羧基苯基)偶氮基]邻苯二甲酸”衍生物在制造具有定制性能的功能材料方面的多功能性(Hagar, Ahmed, & Alhaddad, 2019)。
作用机制
Target of Action
It is commonly used as a monomer to synthesize metal-organic frameworks (mofs) , which are porous materials with potential applications in various fields such as gas storage, catalysis, and drug delivery .
Mode of Action
As a monomer in MOF synthesis, it likely interacts with metal ions to form a three-dimensional framework .
生化分析
Biochemical Properties
4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for metal-organic frameworks (MOFs), facilitating the synthesis of these materials . The compound’s carboxylic acid groups enable it to form strong hydrogen bonds and coordinate with metal ions, which can influence the activity of metalloenzymes and other metal-dependent proteins. Additionally, its diazenediyl linkage can participate in redox reactions, potentially affecting the redox state of cellular environments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade under certain conditions, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in enzyme activity and gene expression. These temporal effects highlight the importance of monitoring the stability and activity of the compound in experimental settings.
属性
IUPAC Name |
4-[(3,4-dicarboxyphenyl)diazenyl]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8/c19-13(20)9-3-1-7(5-11(9)15(23)24)17-18-8-2-4-10(14(21)22)12(6-8)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDVEJUSUBVDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
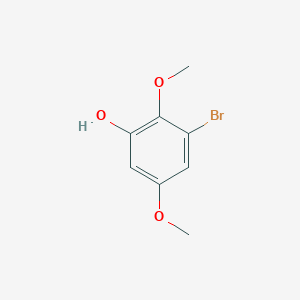


![2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)
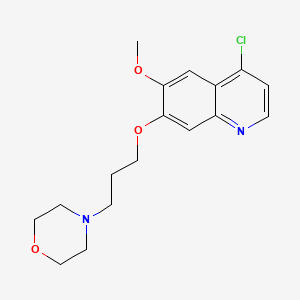

![Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)](/img/structure/B3177697.png)
![5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene](/img/structure/B3177704.png)
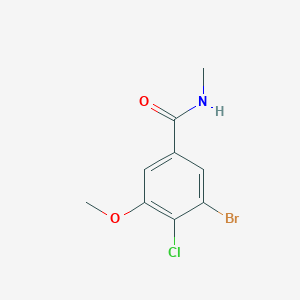
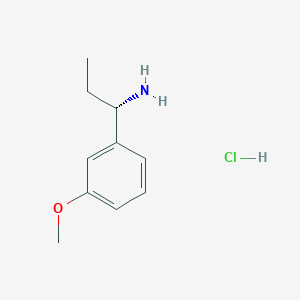

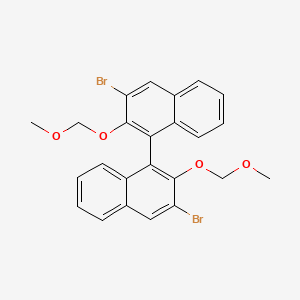
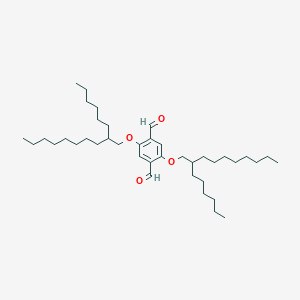
![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B3177769.png)
